Cas no 2229017-56-3 (2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol)

2-Amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol is a chiral amino alcohol derivative featuring a methoxy-substituted oxazole ring. This compound is of interest in synthetic and medicinal chemistry due to its structural complexity, which combines a heterocyclic scaffold with a branched aliphatic chain. The presence of both amino and hydroxyl functional groups enhances its utility as a versatile intermediate for the preparation of pharmacologically active molecules or chiral ligands. The methoxy-oxazole moiety may contribute to improved solubility and metabolic stability in drug design applications. Its stereochemistry and functional group arrangement make it a valuable building block for asymmetric synthesis and targeted molecular modifications.
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol structure
2229017-56-3 structure
商品名:2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
CAS番号:2229017-56-3
MF:C8H14N2O3
メガワット:186.208362102509
CID:6122924
PubChem ID:165969194

2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
    • 2229017-56-3
    • EN300-1730025
    • インチ: 1S/C8H14N2O3/c1-8(9,5-11)4-6-3-7(12-2)10-13-6/h3,11H,4-5,9H2,1-2H3
    • InChIKey: WUTYLHWBWXDVGT-UHFFFAOYSA-N
    • ほほえんだ: OCC(C)(CC1=CC(=NO1)OC)N

計算された属性

  • せいみつぶんしりょう: 186.10044231g/mol
  • どういたいしつりょう: 186.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 81.5Ų

2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1730025-0.5g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
0.5g
$1632.0 2023-09-20
Enamine
EN300-1730025-1.0g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
1g
$1701.0 2023-05-23
Enamine
EN300-1730025-2.5g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
2.5g
$3332.0 2023-09-20
Enamine
EN300-1730025-0.05g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
0.05g
$1428.0 2023-09-20
Enamine
EN300-1730025-5.0g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
5g
$4930.0 2023-05-23
Enamine
EN300-1730025-1g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
1g
$1701.0 2023-09-20
Enamine
EN300-1730025-0.1g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
0.1g
$1496.0 2023-09-20
Enamine
EN300-1730025-0.25g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
0.25g
$1564.0 2023-09-20
Enamine
EN300-1730025-5g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
5g
$4930.0 2023-09-20
Enamine
EN300-1730025-10.0g
2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol
2229017-56-3
10g
$7312.0 2023-05-23

2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol 関連文献

2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-olに関する追加情報

Introduction to 2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol (CAS No. 2229017-56-3)

2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol, identified by its CAS number 2229017-56-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework combining an amino group, an oxazole ring, and a branched alkyl chain, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The presence of a 3-methoxy-substituted oxazole moiety introduces interesting electronic and steric properties, making it a valuable scaffold for developing novel bioactive molecules.

The structural complexity of 2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol positions it as a promising candidate for further exploration in synthetic methodologies and pharmacological evaluations. Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in designing molecules with enhanced binding affinity and selectivity. The oxazole ring, a well-known pharmacophore, is frequently incorporated into drug candidates due to its ability to engage with biological targets such as enzymes and receptors. In this context, the methoxy substitution on the oxazole ring further modulates the electronic properties of the molecule, potentially influencing its interaction with biological systems.

One of the most compelling aspects of 2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol is its versatility in serving as a building block for more complex derivatives. The combination of an amino group and a tertiary alcohol provides multiple sites for functionalization, enabling chemists to tailor the molecule’s properties for specific therapeutic applications. For instance, the amino group can be used to form amides or ureas, while the alcohol moiety can undergo etherification or oxidation reactions. These reactivities make it an attractive intermediate in multi-step synthetic routes aimed at generating novel pharmacologically active compounds.

Recent studies have begun to explore the potential of oxazole derivatives as scaffolds for antimicrobial and anti-inflammatory agents. The 3-methoxy-substituted oxazole core in 2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol has shown promise in preliminary screenings for bioactivity against certain bacterial strains. The methoxy group enhances solubility and metabolic stability while also contributing to hydrophobic interactions with biological targets. Such properties are critical for improving drug-like characteristics, including bioavailability and target engagement.

The synthesis of 2-amino-3-(3-methoxy-1,2-oxazol-5-yl)-2-methylpropan-1-ol involves intricate steps that showcase modern synthetic strategies in organic chemistry. The introduction of the oxazole ring typically requires cyclocondensation reactions between 1,2-dithiols and ketones or aldehydes under controlled conditions. The subsequent methylation at the 3-position and functionalization at the 5-position further demonstrate the compound’s synthetic accessibility while maintaining structural diversity. Advances in catalytic methods have also enabled more efficient routes to these heterocycles, reducing reaction times and improving yields.

In pharmaceutical research, the exploration of amine-containing compounds remains a cornerstone due to their role as key intermediates in drug development. The amino group in 2-amino-3-(3-methoxy-1,2-o xazol -5 -yl) - 2 -methylpropan - 1 - ol can be selectively modified to introduce various pharmacophoric elements. For example, it can be converted into carbamates or sulfonamides, which are common motifs in active pharmaceutical ingredients (APIs). The presence of both primary and secondary functionalities allows for diverse derivatization strategies, making this compound a versatile tool in medicinal chemistry libraries.

The branched alkyl chain in 2-amino - 3 - ( 3 - meth oxy - 1 , 2 - ox az ol - 5 - yl ) - 2 - methyl pro pan - 1 - ol contributes to its physicochemical properties by influencing solubility and lipophilicity. This aspect is particularly important when designing molecules intended for oral administration or topical application. By adjusting the length and branching pattern of alkyl chains, researchers can fine-tune these properties to optimize absorption rates and distribution within biological systems. Such modifications are essential for achieving desired pharmacokinetic profiles in drug candidates.

Computational chemistry has played an increasingly significant role in evaluating the potential bioactivity of compounds like CAS No. 2229017 - 56 - 3 before experimental validation becomes necessary. Molecular docking studies can predict how this molecule interacts with target proteins or enzymes by simulating binding affinities at atomic resolution. These virtual screening approaches save time and resources by prioritizing promising candidates based on their predicted interactions rather than conducting extensive experimental trials on all synthesized compounds.

The development of novel synthetic methodologies continues to drive innovation in accessing complex molecules such as CAS No .2229017 -56 - 3 . Techniques like transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling efficient formation of carbon-carbon bonds under mild conditions . Such methods allow chemists to construct intricate molecular architectures with greater precision , facilitating access to structurally diverse libraries useful for drug discovery efforts . p > < p > As research progresses , collaborations between academic institutions , pharmaceutical companies , and biotechnology firms will continue to accelerate progress toward discovering new therapeutic agents based on frameworks like that found within *cas no2229017 *56-33

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